4-Hydroxydiphenyl-D9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

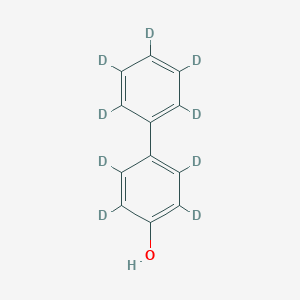

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVFYQXJAXKLAK-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quintessential Guide to 4-Hydroxydiphenyl-D9 in Advanced Research Analytics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative analytical chemistry, particularly within the realms of mass spectrometry, the pursuit of precision and accuracy is relentless. Stable isotope-labeled internal standards are the cornerstone of robust and reliable bioanalytical methods. This guide provides an in-depth technical overview of 4-Hydroxydiphenyl-D9 (4-OH-Biphenyl-D9), a deuterated analog of 4-hydroxydiphenyl. We will explore its fundamental role in isotope dilution mass spectrometry and its critical applications in metabolic, environmental, and pharmacokinetic research. This document serves as a comprehensive resource, offering both theoretical grounding and practical, field-proven insights into the application of this essential analytical tool.

The Foundational Role of this compound in Quantitative Analysis

This compound is a synthetic, stable isotope-labeled (SIL) form of 4-hydroxydiphenyl, where nine hydrogen atoms on the biphenyl rings have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass (approximately 179.26 g/mol ) compared to its non-labeled counterpart (4-hydroxydiphenyl, approximately 170.21 g/mol )[1]. Crucially, this alteration in mass does not significantly change the physicochemical properties of the molecule.

The primary and most critical application of this compound is as an internal standard (IS) in quantitative analysis by mass spectrometry, most commonly coupled with liquid chromatography (LC-MS/MS). The use of a deuterated internal standard is considered the "gold standard" in bioanalysis for its ability to ensure the highest levels of accuracy and precision.

The core principle behind its utility is Isotope Dilution Mass Spectrometry (IDMS) . In this technique, a known quantity of the deuterated standard (this compound) is added to a sample at the very beginning of the analytical workflow. Because the deuterated standard is chemically almost identical to the analyte of interest (4-hydroxydiphenyl), it experiences the same variations throughout the entire analytical process, including:

-

Sample Extraction and Cleanup: Any loss of the analyte during sample preparation steps like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation will be mirrored by a proportional loss of the deuterated internal standard.

-

Chromatographic Co-elution: The analyte and the internal standard will exhibit nearly identical retention times when separated by liquid chromatography.

-

Ionization Efficiency: Both compounds will be ionized with very similar efficiency in the mass spectrometer's ion source, effectively compensating for matrix effects that can suppress or enhance the analyte signal.

By measuring the ratio of the mass spectrometer's response of the analyte to the internal standard, a highly accurate quantification of the analyte in the original sample can be achieved, irrespective of sample loss or signal fluctuations.

Key Research Applications of this compound

The use of this compound is intrinsically linked to research focused on the detection and quantification of its non-deuterated analog, 4-hydroxydiphenyl. This compound is a significant metabolite and a compound of interest in several scientific domains.

Metabolism and Toxicological Studies

Biphenyl and its polychlorinated derivatives (PCBs) are compounds of significant toxicological concern. The metabolism of biphenyl in mammals is a key area of study to understand its toxicity and clearance. One of the primary metabolic pathways is the hydroxylation of the biphenyl ring system by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites, with 4-hydroxydiphenyl being a major product.

Accurate quantification of 4-hydroxydiphenyl in biological matrices such as plasma, urine, and tissue homogenates is crucial for:

-

Elucidating the metabolic pathways of biphenyl and related compounds.

-

Assessing the activity of specific cytochrome P450 enzymes.

-

Conducting toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

In these studies, this compound is the ideal internal standard to ensure the reliability of the quantitative data obtained from complex biological samples.

Caption: Simplified metabolic pathway of biphenyl to hydroxylated metabolites.

Environmental Monitoring

Biphenyl and its derivatives can be environmental contaminants. Monitoring their presence and the formation of breakdown products like 4-hydroxydiphenyl in environmental samples such as water, soil, and sediment is important for assessing environmental contamination and an ecosystem's health. The complexity of these environmental matrices makes accurate quantification challenging. Isotope dilution mass spectrometry with this compound provides the necessary robustness and accuracy for trace-level detection of 4-hydroxydiphenyl in such samples.

Pharmacokinetic Studies

In the context of drug development, if a drug candidate contains a biphenyl moiety, understanding its metabolic fate is a regulatory requirement. Pharmacokinetic (PK) studies track the concentration of the drug and its major metabolites over time in biological fluids. If 4-hydroxydiphenyl is identified as a significant metabolite of a new chemical entity, a validated bioanalytical method for its quantification is essential. This compound would be a critical reagent in the development and validation of such an assay to support preclinical and clinical studies.

Experimental Protocol: Quantification of 4-Hydroxydiphenyl in Human Plasma

This section provides a representative, step-by-step protocol for the quantification of 4-hydroxydiphenyl in human plasma using this compound as an internal standard, based on established bioanalytical methods for similar phenolic compounds.

Materials and Reagents

-

Analytes: 4-Hydroxydiphenyl, this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

-

Plasma: Blank human plasma

-

Equipment: Centrifuge, evaporator, vortex mixer, UPLC-MS/MS system

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

-

Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for protein precipitation of plasma samples.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

UPLC System:

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is commonly used for the separation of phenolic compounds.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Ramp to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Equilibrate at 5% B

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Phenolic compounds typically ionize well in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: MRM Transitions

The following table outlines the proposed Multiple Reaction Monitoring (MRM) transitions for 4-hydroxydiphenyl and its deuterated internal standard. These transitions are based on the precursor ion ([M-H]⁻) and a plausible product ion resulting from fragmentation. Note: These values are theoretical and require experimental optimization on the specific mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 4-Hydroxydiphenyl | 169.1 | 141.1 | ESI- |

| This compound (IS) | 178.1 | 149.1 | ESI- |

Scientific Integrity and Method Validation

For the application of this method in regulated studies (e.g., clinical trials or environmental monitoring for regulatory submission), a full method validation is required. This process demonstrates that the analytical method is reliable and reproducible for its intended use. Key validation parameters, as per regulatory guidelines (e.g., FDA, EMA), include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.

-

Calibration Curve: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.

-

Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter in the data, respectively. This is evaluated at multiple concentration levels (Lower Limit of Quantification, Low, Medium, and High QC).

-

Matrix Effect: Evaluating the impact of the biological matrix on the ionization of the analyte and internal standard.

-

Recovery: Determining the efficiency of the extraction process.

-

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, long-term storage).

The use of this compound is integral to successfully meeting the stringent acceptance criteria for these validation parameters.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of 4-hydroxydiphenyl. Its role as a stable isotope-labeled internal standard in LC-MS/MS analysis is paramount for overcoming the challenges associated with complex biological and environmental matrices. By compensating for variability in sample preparation and instrument response, this compound enables the generation of high-quality, reliable data, which is the bedrock of sound scientific research and development. This guide provides a foundational understanding and a practical framework for the effective implementation of this compound in the laboratory.

References

-

PubChem. 4-Hydroxydiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311–341. [Link]

-

Grimm, S. W., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical reviews in toxicology, 45(3), 245–272. [Link]

-

Mano, Y., et al. (2015). Validation of a UPLC-MS/MS Method for the Simultaneous Determination of E6005, a Phosphodiesterase 4 Inhibitor, and Its Metabolite in Human Plasma. Journal of Chromatography B, 998-999, 31-39. [Link]

-

SCIEX. Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in River Water. SCIEX. [Link]

-

Soares, N., et al. (2016). Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort: New prospects for urinary biomarkers of PCB exposure. Environment International, 97, 76-84. [Link]

-

Waters Corporation. Targeted MRM Screening for Forensic Toxicology in Negative Electrospray Ionization Mode Using the Xevo TQD or Xevo TQ-S micro. Waters Corporation. [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxydiphenyl-D9: Structure, Properties, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for high-precision quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, especially in mass spectrometry-based techniques. This guide provides a comprehensive technical overview of 4-Hydroxydiphenyl-D9, a deuterated analog of 4-Hydroxydiphenyl.

This compound serves as an invaluable tool for researchers, acting as an internal standard to ensure accuracy and precision in the quantification of 4-Hydroxydiphenyl and related compounds in complex biological matrices. Its chemical and physical properties, being nearly identical to the unlabeled analyte, allow it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these processes.[1][2] This guide will delve into the chemical structure, physicochemical properties, synthesis, and a detailed application of this compound as an internal standard in a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Chemical Structure and Properties

This compound, also known as 4-phenylphenol-d9, is a synthetic, isotopically labeled form of 4-hydroxydiphenyl where nine hydrogen atoms on the biphenyl rings have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart.

The IUPAC name for this compound is 2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenol.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₂HD₉O | PubChem |

| Molecular Weight | 179.26 g/mol | [3] |

| Exact Mass | 179.129655652 Da | [3] |

| CAS Number | 126840-28-6 | [4] |

| Appearance | White to off-white solid | Inferred from non-deuterated form[5][6] |

| Melting Point | 164-166 °C (for non-deuterated) | |

| Boiling Point | 321 °C (for non-deuterated) | [7][8] |

| Solubility | Soluble in methanol, ethanol, ether, and alkali hydroxide solutions; sparingly soluble in water.[5][9] | Inferred from non-deuterated form |

| Isotopic Enrichment | ≥ 98 atom % D | Commercial Supplier Data |

Chemical Structure Visualization

The chemical structure of this compound, highlighting the positions of the deuterium atoms, is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process that first involves the synthesis of the non-deuterated 4-hydroxydiphenyl backbone, followed by a deuteration step. A common and efficient method for the synthesis of the biphenyl structure is the Suzuki coupling reaction.[10]

Part 1: Synthesis of 4-Hydroxydiphenyl via Suzuki Coupling

The Suzuki reaction provides a versatile method for the formation of carbon-carbon bonds, in this case, to couple a phenyl group to a phenol ring.[10]

Reaction Scheme:

Phenylboronic acid + 4-Iodophenol --(Pd/C, K₂CO₃, H₂O)--> 4-Hydroxydiphenyl

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine phenylboronic acid (1.0 eq), 4-iodophenol (1.0 eq), and potassium carbonate (3.0 eq) in deionized water.[10][11]

-

Catalyst Addition: Prepare a slurry of 10% Palladium on carbon (Pd/C) (0.01 eq) in a small amount of deionized water and add it to the reaction mixture.[10][11]

-

Reflux: Attach a condenser and reflux the mixture with vigorous stirring for approximately 30-60 minutes, or until a precipitate is formed.[10][11]

-

Workup:

-

Cool the reaction mixture to room temperature and acidify with 2M HCl to a pH of ~2.[10]

-

Filter the resulting solid, which contains the product and the catalyst, and wash with deionized water.[10]

-

Dissolve the solid in methanol and filter to remove the insoluble palladium catalyst.[10][11]

-

Add deionized water to the methanol filtrate to precipitate the 4-hydroxydiphenyl.[10][11]

-

-

Purification: The crude product can be further purified by recrystallization from a methanol/water mixture to yield pure 4-hydroxydiphenyl.[10][11]

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This heterogeneous catalyst is crucial for the Suzuki coupling reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

-

Potassium Carbonate (K₂CO₃): A base is required to activate the boronic acid for transmetalation to the palladium center.

-

Aqueous Medium: The use of water as a solvent makes this a "green" and cost-effective synthesis.

Part 2: Deuteration of 4-Hydroxydiphenyl

The deuteration of the aromatic rings of 4-hydroxydiphenyl can be achieved through an acid-catalyzed hydrogen-deuterium exchange reaction using a deuterium source like deuterated water (D₂O) or a deuterated acid.[12][13]

Reaction Scheme:

4-Hydroxydiphenyl + D₂SO₄ (catalyst) in D₂O --> this compound

Step-by-Step Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve the synthesized 4-hydroxydiphenyl in an excess of deuterated water (D₂O).

-

Catalyst Addition: Add a catalytic amount of deuterated sulfuric acid (D₂SO₄). The acid protonates the aromatic ring, making it more susceptible to electrophilic substitution by a deuteron from the D₂O.[14]

-

Heating: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for an extended period (e.g., 24-48 hours) to ensure complete deuterium exchange at all nine positions on the aromatic rings. The hydroxyl proton will also exchange but is readily back-exchanged with protons from any protic solvent during workup.

-

Workup:

-

Cool the reaction mixture and neutralize the acid with a base such as sodium bicarbonate.

-

Extract the deuterated product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel to obtain the final product with high isotopic purity.

Causality of Experimental Choices:

-

Deuterated Sulfuric Acid (D₂SO₄): The strong acid catalyst is essential for the electrophilic aromatic substitution mechanism. It protonates (or in this case, deuterates) the aromatic ring, forming a sigma complex (arenium ion), which then loses a proton to regenerate the aromatic system, resulting in deuterium incorporation.[14]

-

Excess Deuterated Water (D₂O): Serves as both the solvent and the deuterium source. A large excess drives the equilibrium towards the deuterated product.

-

Elevated Temperature: Provides the necessary activation energy for the hydrogen-deuterium exchange reaction to occur at a reasonable rate.

Application of this compound as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of 4-hydroxydiphenyl in biological samples using LC-MS/MS.[1] Its structural similarity ensures that it co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, which is crucial for reliable quantification.[1][2]

Bioanalytical Workflow for Quantification of 4-Hydroxydiphenyl

The following diagram illustrates a typical bioanalytical workflow for the quantification of 4-hydroxydiphenyl in a biological matrix (e.g., plasma) using this compound as an internal standard.

Caption: Bioanalytical workflow for 4-hydroxydiphenyl quantification.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a general framework for the quantification of 4-hydroxydiphenyl in human plasma. Method optimization and validation are essential for specific applications.[15][16][17]

1. Preparation of Standards and Quality Controls (QCs):

-

Stock Solutions: Prepare separate stock solutions of 4-hydroxydiphenyl and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the 4-hydroxydiphenyl stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

2. Sample Preparation:

-

Aliquoting: To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile).

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate 4-hydroxydiphenyl from matrix components. For example:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90% to 10% B

-

4.1-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

4-Hydroxydiphenyl: Q1: 169.1 m/z -> Q3: 141.1 m/z (loss of CO)

-

This compound: Q1: 178.1 m/z -> Q3: 149.1 m/z (loss of CO)

-

-

Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

-

4. Data Analysis and Quantification:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of 4-hydroxydiphenyl in the unknown samples by interpolating their peak area ratios from the calibration curve.

Causality of Experimental Choices:

-

Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.

-

Reversed-Phase C18 Column: This type of column is well-suited for retaining and separating moderately nonpolar compounds like 4-hydroxydiphenyl from more polar matrix components.

-

Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is used to effectively elute the analyte from the column and to clean the column between injections.

-

Electrospray Ionization (ESI) in Negative Mode: The phenolic hydroxyl group of 4-hydroxydiphenyl is acidic and readily deprotonates to form a [M-H]⁻ ion, making negative mode ESI a sensitive ionization technique for this compound.

-

Multiple Reaction Monitoring (MRM): This highly selective and sensitive detection mode involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This reduces chemical noise and enhances the signal-to-noise ratio.

Spectroscopic Data

Mass Spectrum

The electron ionization (EI) mass spectrum of 4-hydroxydiphenyl is characterized by a prominent molecular ion peak at m/z 170. For this compound, the molecular ion peak would be shifted to m/z 179, reflecting the mass of the nine deuterium atoms. The fragmentation pattern would be similar, with corresponding mass shifts in the fragment ions.

¹H NMR Spectrum

In the ¹H NMR spectrum of 4-hydroxydiphenyl, signals corresponding to the aromatic protons are observed. For this compound, these signals would be absent due to the replacement of protons with deuterium. A signal for the hydroxyl proton would be present, although its chemical shift can be variable and it may be broadened or absent if there is any residual D₂O.

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound would be very similar to that of the non-deuterated compound. However, the signals for the deuterated carbons would appear as multiplets due to C-D coupling, and their relaxation times would be longer.

Infrared (IR) Spectrum

The IR spectrum of this compound would show characteristic C-D stretching vibrations at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) in the non-deuterated compound. The O-H stretching vibration would remain.

Handling, Storage, and Safety

Handling:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Store at room temperature.

Safety:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

Consult the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This compound is a critical tool for researchers requiring accurate and precise quantification of 4-hydroxydiphenyl. Its synthesis, while requiring careful execution, is achievable through established organic chemistry techniques. The application of this compound as an internal standard in LC-MS/MS-based bioanalysis, as outlined in this guide, provides a robust framework for obtaining high-quality quantitative data. By understanding the chemical properties, synthesis, and proper application of this stable isotope-labeled standard, researchers can significantly enhance the reliability and validity of their analytical results, ultimately contributing to advancements in drug development and other scientific disciplines.

References

-

LookChem. (n.d.). Cas 92-69-3, 4-Phenylphenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, July 2). Phenol and Deuterated Sulphuric Acid. Retrieved from [Link]

-

Chemistry Online. (2023, January 20). Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction. Retrieved from [Link]

- Tuck, K. L., & Collins, P. J. (2000). A simple procedure for the deuteriation of phenols. Journal of Labelled Compounds and Radiopharmaceuticals, 43(9), 837-843.

- Nakamura, K., Morozumi, K., & Amano, D. (2011). A Selective Preparation of Highly Deuterated Hydroxybenzoic Acids. Letters in Organic Chemistry, 8(5), 332-335.

-

PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]

- Li, J., et al. (2017). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki–Miyaura coupling reaction in water. Green Chemistry, 19(19), 4539-4546.

- Galkin, M. V., & Samec, J. S. (2016). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 21(5), 646.

-

Chemistry LibreTexts. (2023, January 22). Deuterium Exchange. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR of Compound 9'. Retrieved from [Link]

-

NIST. (n.d.). p-Hydroxybiphenyl. Retrieved from [Link]

-

American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

- Wieling, J. (2002). LC-MS-MS experiences with internal standards.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0262594). Retrieved from [Link]

-

ChemBK. (2022, October 16). 4-Phenylphenol. Retrieved from [Link]

- Itoh, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2415.

- Patel, P., & Pillai, S. (2011). Bioanalytical method validation: An updated review. International Journal of Advances in Pharmaceutical Sciences, 2(3), 86-101.

- Xu, R. N., et al. (2005). Bioanalysis in drug discovery and development. Journal of biomedical science, 12(5), 813–835.

- Viswanathan, C. T., et al. (2007). Workshop/conference report—Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.

-

NIST. (n.d.). p-Hydroxybiphenyl. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Phenylphenol. Retrieved from [Link]

-

NIST. (n.d.). Dihydroxyphenylalanine. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. myadlm.org [myadlm.org]

- 3. This compound | C12H10O | CID 10607442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybiphenyl-d9 (rings-d9) | LGC Standards [lgcstandards.com]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Phenylphenol | 92-69-3 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Workshop/conference report—Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of 4-Hydroxydiphenyl-D9 in Modern Bioanalysis

An In-depth Technical Guide on the Synthesis of 4-Hydroxydiphenyl-D9

This compound is the deuterated form of 4-hydroxydiphenyl, where nine hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalysis using chromatography-mass spectrometry.[1][2] In analytical chemistry, an internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to all samples, including calibration standards and quality controls.[1] The use of a stable isotope-labeled standard like this compound is considered the gold standard because it co-elutes with the non-labeled analyte and behaves nearly identically during sample extraction, processing, and ionization, thereby correcting for variability and enhancing the accuracy and precision of measurements.[3]

This guide provides a detailed exploration of the synthetic pathways to this compound, designed for researchers and professionals in drug development and analytical sciences. It focuses on the underlying chemical principles, practical experimental choices, and a complete, validated protocol for its preparation.

Strategic Approaches to Synthesis

The synthesis of this compound requires two primary chemical achievements: the construction of the biphenyl core and the introduction of nine deuterium atoms across both aromatic rings. Two principal strategies can be employed to achieve this:

-

Direct H/D Exchange on 4-Hydroxydiphenyl: This approach involves the direct replacement of aromatic hydrogens with deuterium on the pre-formed 4-hydroxydiphenyl molecule. Methods include acid- or base-catalyzed exchange or transition metal-catalyzed reactions with a deuterium source like heavy water (D₂O) under high temperature and pressure.[4][5][6] While this method is atom-economical, it often requires harsh conditions and can suffer from incomplete deuteration and lack of regioselectivity, which is undesirable for a high-purity analytical standard.

-

Convergent Synthesis via Cross-Coupling: This strategy involves building the biphenyl skeleton from two pre-deuterated or selectively deuterated precursors. The most robust and widely used method for this is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[7] This pathway offers superior control over the precise location and extent of deuteration, leading to a single, well-defined final product.

Given the stringent purity requirements for an internal standard, the Suzuki-Miyaura coupling is the preferred and recommended pathway. It ensures the synthesis of a structurally unambiguous this compound isotopologue.

Recommended Pathway: Synthesis via Suzuki-Miyaura Coupling

This recommended pathway is a three-step process that ensures high yield and isotopic purity. The strategy involves coupling a commercially available deuterated phenylboronic acid with a protected 4-halophenol, followed by deprotection.

Causality Behind Experimental Choices:

-

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 4-bromophenol is acidic and can interfere with the intermediates in the palladium catalytic cycle. To prevent side reactions and catalyst deactivation, it is temporarily converted into an ether, a common protecting group strategy. A Methoxymethyl (MOM) ether is chosen for its ease of installation and its clean removal under mild acidic conditions that will not compromise the final product.

-

Choice of Coupling Partners: 4-Bromophenol is a readily available and cost-effective starting material. Phenyl-d₅-boronic acid and a deuterated phenol (or its precursor) are chosen as the coupling partners to achieve the desired D9 labeling pattern. The Suzuki-Miyaura reaction is renowned for its tolerance of a wide variety of functional groups and its generally high yields in biaryl synthesis.[8][9]

-

Catalyst and Conditions: A standard palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is highly effective for this type of coupling. A base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle.[10]

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Quantitative Summary of the Suzuki Coupling Protocol

| Step | Description | Reactant 1 | Reactant 2 | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Protection | 4-Bromophenol | MOM-Cl | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to RT | 3 | >95 |

| 2 | Suzuki Coupling | 4-Bromo-1-(MOM)benzene | Phenyl-d₅-boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 16 | 85-90 |

| 3 | Deprotection | 4-(Phenyl-d₅)-1-(MOM)benzene | 6M Hydrochloric Acid | - | Methanol | RT | 2 | >98 |

Note: The synthesis described assumes coupling of a deuterated phenyl-d5 ring with a deuterated phenol-d4 ring to achieve the final D9 product. The protocol below details the key coupling and deprotection steps.

Experimental Protocol: Step-by-Step Methodology

Step 1: Protection of 4-Bromophenol (Synthesis of 4-bromo-1-(methoxymethoxy)benzene)

-

Dissolve 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

-

Add methoxymethyl chloride (MOM-Cl) (1.2 eq) slowly to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by flash column chromatography if necessary.

Step 2: Suzuki-Miyaura Cross-Coupling

-

In a round-bottom flask, combine the protected 4-bromo-1-(methoxymethoxy)benzene-d₄ (1.0 eq), phenyl-d₅-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1:1 mixture of Toluene:Ethanol:Water as the solvent.

-

Degas the mixture by bubbling nitrogen or argon through it for 20 minutes.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

-

Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the protected biphenyl product.

Step 3: Deprotection to Yield this compound

-

Dissolve the purified product from Step 2 in methanol.

-

Add 6M aqueous hydrochloric acid (HCl) dropwise.

-

Stir the solution at room temperature for 2 hours, monitoring the removal of the MOM group by TLC.

-

Once the reaction is complete, neutralize the acid by slowly adding a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent to yield the final product, this compound, as a solid. The product can be recrystallized for higher purity.

Mandatory Visualization: Synthetic Workflow

Sources

- 1. fda.gov [fda.gov]

- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 5. KR102285437B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 6. tn-sanso.co.jp [tn-sanso.co.jp]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. mdpi.com [mdpi.com]

4-Hydroxydiphenyl-D9 CAS number and molecular weight.

An In-Depth Technical Guide to 4-Hydroxydiphenyl-D9 for Advanced Analytical Applications

This guide provides a comprehensive overview of this compound, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. We will delve into its fundamental properties, the rationale for its use, and practical, field-tested protocols for its application in demanding research and drug development environments.

Section 1: Core Properties and Rationale for Use

At its core, this compound is a stable isotope-labeled (SIL) analog of 4-Hydroxydiphenyl. The strategic replacement of nine hydrogen atoms with deuterium imparts a greater mass, which is the cornerstone of its utility in analytical chemistry.

Key Identifiers and Molecular Characteristics

A precise understanding of the fundamental properties of an analytical standard is paramount for its effective implementation.

| Property | Value | Source(s) |

| CAS Number | 126840-28-6 | [1][2][3][4][5] |

| Molecular Weight | 179.26 g/mol | [2][3][4][6][7] |

| Molecular Formula | C₁₂D₉HO | [3][4] |

| Synonyms | 4-Hydroxybiphenyl-d9 (rings-d9), p-Phenylphenol (ring-D9), [1,1'-Biphenyl-2,2',3,3',4',5,5',6,6'-d9]-4-ol | [1][2][3][4][7] |

| Isotopic Enrichment | Typically ≥98 atom % D | [1][5] |

The "Why": The Imperative for a Deuterated Internal Standard

In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), variability can be introduced at multiple stages of the analytical workflow, from sample extraction to ionization. An internal standard (IS) is introduced at a known concentration to the sample at the beginning of the workflow to account for this variability.[8][9]

The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects.[10] This is where SIL internal standards like this compound excel. By being chemically identical to the analyte (4-Hydroxydiphenyl), it behaves nearly identically during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This near-perfect analytical mimicry is the reason SIL internal standards are considered the gold standard for quantitative mass spectrometry.[10]

Section 2: Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard for the quantification of 4-Hydroxydiphenyl and structurally related compounds in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Workflow: A Self-Validating System

The following workflow outlines the use of this compound in a typical bioanalytical setting. The inclusion of the internal standard early in the process ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, thus maintaining the accuracy of the final concentration calculation.

Caption: Bioanalytical workflow for quantification using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of 4-Hydroxydiphenyl in Human Plasma

This protocol provides a step-by-step methodology for the quantification of 4-Hydroxydiphenyl in human plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of 4-Hydroxydiphenyl and this compound in methanol.

- From these stocks, prepare a series of working solutions for the calibration curve and a separate working solution for the internal standard.

2. Sample Preparation (Liquid-Liquid Extraction):

- To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution.

- Vortex briefly to mix.

- Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

- Vortex vigorously for 5 minutes.

- Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

- Transfer the upper organic layer to a new tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

- LC System: A standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

- Ionization: Electrospray Ionization (ESI) in negative mode.

- MRM Transitions:

- 4-Hydroxydiphenyl: Q1/Q3 transition (e.g., m/z 169.1 -> 115.1)

- This compound: Q1/Q3 transition (e.g., m/z 178.1 -> 121.1)

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Section 3: Synthesis and Quality Considerations

While end-users will typically purchase this compound from a commercial supplier, an understanding of its synthesis provides insight into its quality attributes.

General Synthetic Approach

The synthesis of deuterated compounds often involves the use of deuterated starting materials or reagents. For this compound, a common approach would be the coupling of a deuterated phenol with a deuterated aryl partner, or the deuteration of 4-Hydroxydiphenyl itself under specific catalytic conditions.

Caption: Generalized synthetic pathway for this compound.

Trustworthiness: Ensuring Analytical Integrity

The reliability of a quantitative assay is directly dependent on the quality of the internal standard. Key quality control parameters to consider when sourcing this compound include:

-

Isotopic Purity: The percentage of the deuterated form relative to the unlabeled form. High isotopic purity (typically >98%) is essential to prevent cross-talk between the analyte and internal standard channels in the mass spectrometer.

-

Chemical Purity: The absence of other chemical impurities that could interfere with the analysis. This is typically assessed by techniques such as HPLC and NMR.

-

Stability: The compound should be stable under the recommended storage conditions to ensure its concentration remains constant over time.[1][5]

References

-

PubChem. This compound | C12H10O | CID 10607442. [Link]

-

ChemRxiv. Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. [Link]

-

ScienceDirect. Multi-residue method for the determination of basic/neutral pharmaceuticals and illicit drugs in surface water by solid-phase. [Link]

-

PubChem. 4-Hydroxy Trimethoprim-d9. [Link]

-

PubMed. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 4-Hydroxybiphenyl-d9 (rings-d9) | LGC Standards [lgcstandards.com]

- 3. 4-Hydroxybiphenyl-d9 (rings-d9), TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 4. 4-Hydroxybiphenyl-d9 (rings-d9), CDN 0.25 g | Buy Online | CDN | Fisher Scientific [fishersci.ie]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | C12H10O | CID 10607442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxybiphenyl-d9 (rings-d9) | LGC Standards [lgcstandards.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide on the Isotopic Purity and Enrichment of 4-Hydroxydiphenyl-D9

Preamble: The Imperative of Isotopic Integrity in High-Stakes Analysis

In the landscape of modern bioanalysis, particularly within the highly regulated sectors of drug development and clinical research, the mantra "garbage in, garbage out" has never been more pertinent. The accuracy and reliability of quantitative data derived from mass spectrometry-based assays are fundamentally tethered to the quality of the internal standards employed. Stable isotope-labeled (SIL) internal standards, such as 4-Hydroxydiphenyl-D9, represent the pinnacle of this practice. Their near-identical physicochemical properties to the analyte of interest provide the most robust means of correcting for analytical variability. However, this premise holds true only when the isotopic purity and enrichment of the SIL internal standard are rigorously characterized and confirmed to be of the highest caliber.

This guide eschews a conventional, templated approach to provide a deep, scientifically-grounded exploration of the methodologies and interpretative frameworks essential for the comprehensive evaluation of this compound's isotopic integrity. It is designed for the discerning researcher, scientist, and drug development professional who understands that meticulous attention to the quality of analytical reagents is a cornerstone of sound scientific practice.

Foundational Concepts: Isotopic Purity vs. Enrichment

While often used interchangeably, isotopic purity and enrichment are distinct, albeit related, parameters.

-

Isotopic Enrichment: This refers to the abundance of a specific stable isotope (in this case, deuterium) at the labeled positions within the molecule. It is typically expressed as an atom percent (Atom % D). For instance, an isotopic enrichment of 98 atom % D signifies that for each labeled position, there is a 98% probability of finding a deuterium atom.

-

Isotopic Purity: This is a measure of the proportion of molecules in the entire sample that contain the desired number of heavy isotopes. For this compound, the target is molecules containing nine deuterium atoms. It is usually expressed as a percentage.

High isotopic enrichment at each labeled site is a prerequisite for high isotopic purity of the final compound.

The Analytical Cornerstone: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution of a deuterated compound. Its ability to resolve minute mass differences allows for the clear separation and quantification of each isotopologue (molecules differing only in their isotopic composition).

The Causality Behind Methodological Choices in HRMS

The choice of HRMS is dictated by the need for unambiguous mass assignment. Low-resolution mass spectrometers may fail to distinguish between the analyte and interfering ions of similar nominal mass, leading to erroneous purity assessments. An instrument with a resolution of at least 60,000 is recommended to ensure baseline separation of the isotopic peaks. Electrospray ionization (ESI) is typically employed for its soft ionization characteristics, which minimize fragmentation and preserve the molecular ion for analysis.

Experimental Protocol: HRMS Analysis of this compound

-

Preparation of the Analytical Solution:

-

A stock solution of this compound is prepared in a high-purity organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

This stock solution is then serially diluted to a working concentration of 1 µg/mL in the same solvent. This concentration is generally sufficient to produce a strong signal without saturating the detector.

-

-

Instrumental Parameters:

-

Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or TOF) is essential.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferable for phenolic compounds like 4-Hydroxydiphenyl.

-

Sample Introduction: The working solution is introduced into the mass spectrometer via direct infusion at a low, stable flow rate (e.g., 5-10 µL/min) to ensure a steady ion beam.

-

Mass Analyzer Settings:

-

Resolution: A minimum of 60,000.

-

Scan Range: A narrow mass range encompassing the expected m/z values of the deuterated (D9) and all potential lower isotopologues (D0 to D8) should be selected (e.g., m/z 165-185).

-

Acquisition Mode: Full scan mode is used to capture the entire isotopic cluster.

-

-

-

Data Interpretation and Purity Calculation:

-

The acquired mass spectrum is examined to identify the monoisotopic peak of the fully deuterated this compound.

-

The peak areas of all identified isotopologues (from D0 to D9) are integrated.

-

The isotopic purity is calculated as follows: Isotopic Purity (%) = (Intensity of the D9 Peak / Sum of Intensities of All Isotopic Peaks) × 100

-

Illustrative Data Presentation: Isotopic Distribution of a Representative Batch

The following table presents a realistic, illustrative isotopic distribution for a high-quality batch of this compound, as would be detailed in a Certificate of Analysis.

| Isotopic Species | Theoretical m/z | Representative Observed Intensity (Arbitrary Units) | Relative Abundance (%) |

| D0 | 170.0732 | 500 | 0.05 |

| D1 | 171.0795 | 750 | 0.08 |

| D2 | 172.0858 | 1,200 | 0.12 |

| D3 | 173.0921 | 1,800 | 0.18 |

| D4 | 174.0984 | 2,500 | 0.25 |

| D5 | 175.1047 | 4,000 | 0.40 |

| D6 | 176.1110 | 6,500 | 0.65 |

| D7 | 177.1173 | 15,000 | 1.50 |

| D8 | 178.1236 | 35,000 | 3.50 |

| D9 | 179.1299 | 932,750 | 93.27 |

Visualization of the HRMS Workflow

Caption: A streamlined workflow for the determination of isotopic purity via HRMS.

Orthogonal Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides an excellent overview of the isotopic distribution, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary, site-specific verification of deuterium incorporation. For a highly deuterated compound like this compound, ¹H NMR is particularly informative through the absence of signals.

The Rationale for NMR in Isotopic Purity Assessment

In a ¹H NMR spectrum, the intensity of a signal is directly proportional to the number of protons giving rise to that signal. In a fully deuterated compound, the proton signals should be absent or significantly attenuated. The presence of any residual proton signals at the positions expected for the unlabeled compound allows for the quantification of the extent of deuteration at those specific sites.

Experimental Protocol: ¹H NMR Analysis of this compound

-

Sample Preparation:

-

An accurately weighed sample of this compound (typically 5-10 mg) is dissolved in a high-purity deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid any overlapping signals with potential residual proton signals from the analyte.

-

-

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and sensitivity.

-

Experiment: A standard one-dimensional ¹H NMR experiment is performed.

-

Acquisition Parameters:

-

A sufficient number of scans (e.g., 64 or more) are acquired to ensure a good signal-to-noise ratio, which is crucial for detecting very low-level residual proton signals.

-

A long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest is employed to ensure accurate integration.

-

-

-

Data Interpretation:

-

A ¹H NMR spectrum of an unlabeled 4-Hydroxydiphenyl standard should be acquired under identical conditions to serve as a reference for chemical shifts and integration.

-

The residual proton signals in the spectrum of this compound are integrated.

-

The percentage of deuterium incorporation at each position can be estimated by comparing the integral of the residual proton signal to the integral of a known internal standard or by referencing the integral of the corresponding signal in the unlabeled standard.

-

Visualization of the NMR Logic

Caption: Logical framework for assessing site-specific deuterium enrichment via ¹H NMR.

A Self-Validating System: The Synergy of Orthogonal Techniques

The trustworthiness of the isotopic purity assessment of this compound is significantly enhanced by employing a self-validating system built on the principle of orthogonal analysis. The combination of HRMS and NMR provides a more complete and robust characterization than either technique alone.

-

HRMS delivers a comprehensive overview of the isotopic distribution across the entire molecule.

-

NMR provides crucial, site-specific information, confirming that the deuterium atoms are located at the intended positions.

Any significant incongruity between the data from these two techniques would necessitate a thorough investigation into the synthetic process or the presence of impurities.

Concluding Remarks: Upholding the Integrity of Bioanalytical Data

The meticulous characterization of the isotopic purity and enrichment of this compound is not a perfunctory quality control step; it is a fundamental prerequisite for the generation of high-quality, reproducible, and defensible bioanalytical data. By leveraging the complementary strengths of high-resolution mass spectrometry and NMR spectroscopy within a robust, self-validating framework, researchers can proceed with the utmost confidence in the integrity of their internal standards. This commitment to analytical excellence is paramount in advancing scientific knowledge and ensuring the safety and efficacy of new therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Guo, Y., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8635. [Link][2]

Sources

An In-depth Technical Guide to the Physical Characteristics of Deuterated 4-Hydroxydiphenyl

Introduction: The Strategic Role of Deuterium in Modern Drug Development

In the landscape of pharmaceutical sciences, the pursuit of optimizing drug efficacy and safety is perpetual. One of the most elegant strategies to emerge in medicinal chemistry is the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This process, known as deuteration, is not a trivial substitution but a profound modification that leverages a fundamental quantum mechanical principle: the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, reactions where C-H bond cleavage is the rate-limiting step are significantly slower when a C-D bond is present.[2][3][4]

This principle is particularly impactful in drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds as the initial step in drug clearance.[3][4] By strategically deuterating these metabolic "soft spots," we can attenuate the rate of metabolism, leading to a longer drug half-life, increased systemic exposure (AUC), and potentially a reduction in the formation of toxic or reactive metabolites.[5][6] This can translate into improved therapeutic profiles, such as less frequent dosing regimens and enhanced patient compliance.[6][7]

This guide focuses on the physical characteristics of deuterated 4-hydroxydiphenyl, a critical scaffold found in numerous biologically active molecules. Understanding how deuteration alters the fundamental physicochemical properties of this molecule is paramount for researchers, scientists, and drug development professionals aiming to harness the full potential of this powerful therapeutic strategy.

Part 1: Core Physical and Chemical Properties

The substitution of hydrogen with deuterium, while electronically subtle, induces measurable changes in the physical properties of a molecule. These alterations, though often small, can have significant implications for everything from crystal engineering and formulation to bioavailability.[1] While extensive data on a specific deuterated version of 4-hydroxydiphenyl is not consolidated in a single source, we can infer the expected properties based on the well-characterized parent compound and established principles of deuteration chemistry.

The non-deuterated 4-hydroxydiphenyl serves as our baseline.[8][9] Deuteration is expected to slightly increase the molecular weight and may influence properties like melting point and solubility due to changes in intermolecular forces such as hydrogen bonding and crystal packing.[1] For instance, studies on other deuterated aromatic compounds have shown unpredictable shifts in melting points, sometimes increasing and sometimes decreasing, depending on the specific molecular structure and crystal lattice forces.[1] Similarly, solubility can be affected; deuterated flurbiprofen, for example, exhibited a twofold increase in solubility in an acidic solution compared to its non-deuterated counterpart.[1]

Table 1: Comparison of Physical Properties of 4-Hydroxydiphenyl and its Expected Deuterated Analogue

| Property | 4-Hydroxydiphenyl (Non-deuterated) | Deuterated 4-Hydroxydiphenyl (e.g., ring-d8) | Rationale for Change |

| Molecular Formula | C₁₂H₁₀O | C₁₂H₂D₈O (example) | Replacement of H with D |

| Molecular Weight | 170.21 g/mol [8] | ~178.26 g/mol | Increased mass of deuterium vs. protium |

| Appearance | Nearly white to light tan crystalline solid/flakes[8] | Expected to be a similar crystalline solid | Isotopic substitution rarely affects visual appearance |

| Melting Point | 164-165 °C[8][9] | May be slightly higher or lower | Alterations in crystal packing and vibrational energy[1] |

| Boiling Point | 305-308 °C[8][9] | Expected to be very similar | Boiling point is less sensitive to isotopic substitution than melting point |

| Solubility | Soluble in methanol (50 mg/ml), oxygenated solvents; low solubility in water.[9][10] | Potentially slightly increased in aqueous media[1] | Deuteration can subtly alter hydrophilicity[1] |

| pKa | 9.5[8] | Expected to be very similar | pKa is primarily governed by electronic effects, which are minimally changed by deuteration |

Part 2: Spectroscopic Characterization

Confirming the successful and specific incorporation of deuterium is a critical step in the development workflow. A multi-spectroscopic approach provides a self-validating system for identity, purity, and the precise location of the isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for characterizing deuterated compounds.

-

¹H NMR (Proton NMR): The primary utility of ¹H NMR is to confirm the absence of a signal at the site of deuteration. A successful deuteration of the aromatic rings of 4-hydroxydiphenyl would result in the disappearance or significant reduction in the intensity of the corresponding aromatic proton signals. The integration of the remaining proton signals relative to an internal standard provides a quantitative measure of the degree of deuteration.

-

²H NMR (Deuterium NMR): While less common, ²H NMR can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment.

-

¹³C NMR (Carbon-13 NMR): The ¹³C spectrum will be largely similar to the parent compound. However, carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, and their resonance may shift slightly upfield.[11]

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of deuterium incorporation by measuring the molecular weight of the compound. For each hydrogen atom replaced by deuterium, the molecular mass increases by approximately 1.006 Da. High-resolution mass spectrometry (HRMS) can confirm the exact mass change, validating the elemental formula of the deuterated molecule. It is also an essential tool for tracking deuterated metabolites in biological matrices.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of a molecule. The most significant change upon deuteration is the appearance of C-D stretching vibrations. These bands appear at a lower frequency (typically 2100-2300 cm⁻¹) compared to the C-H stretching bands (typically 2800-3100 cm⁻¹) due to the heavier mass of deuterium.[1] This provides clear, qualitative evidence of successful deuteration.

Part 3: Experimental Protocol: Quantitative ¹H NMR for Determining Deuteration Level

This protocol outlines a robust method for quantifying the percentage of deuterium incorporation at specific sites in 4-hydroxydiphenyl using ¹H NMR. The principle relies on comparing the integral of a remaining, non-deuterated proton signal within the molecule to the integral of a known quantity of an internal standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the deuterated 4-hydroxydiphenyl sample into an NMR tube.

-

Accurately weigh and add a suitable internal standard (e.g., 5-10 mg of maleic anhydride or another stable compound with sharp, non-overlapping signals) to the same NMR tube. Record the exact masses of both the sample and the standard.

-

Add ~0.6 mL of a deuterated NMR solvent (e.g., DMSO-d₆, Acetone-d₆) in which both the sample and standard are fully soluble.[11][14] Ensure complete dissolution, using gentle vortexing if necessary.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.

-

Ensure the spectrometer is properly tuned and shimmed to achieve sharp, symmetrical peaks.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for accurate integration. A value of 30 seconds is often a safe starting point.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transform and phase correct the spectrum manually.

-

Calibrate the spectrum by setting the residual solvent peak or the internal standard peak to its known chemical shift.

-

Carefully integrate the signal of the internal standard and the residual proton signal(s) on the deuterated molecule.

-

-

Calculation of Deuteration Percentage:

-

Use the following formula to calculate the moles of the internal standard and the moles of the residual protons.

-

Moles of Standard = (Mass of Standard / MW of Standard)

-

Moles of Residual Protons = (Moles of Standard) x (Integral of Sample Peak / Integral of Standard Peak) x (# Protons in Standard / # Protons in Sample Peak)

-

-

Calculate the initial moles of the analyte based on its weighed mass (using the deuterated MW).

-

The percentage of deuteration at a specific site is then calculated as:

-

% Deuteration = [1 - (Moles of Residual Protons / Initial Moles of Analyte)] x 100

-

-

Caption: Workflow for quantitative ¹H NMR analysis.

Part 4: Causality and Field-Proven Insights

The physical characteristics detailed above are not merely academic data points; they are direct causal factors influencing a deuterated drug's behavior in a biological system and its viability as a therapeutic product.

The Kinetic Isotope Effect in Practice

The foundational premise for deuterating a molecule like 4-hydroxydiphenyl is to exploit the KIE to improve its metabolic stability. The C-D bond's greater strength requires more energy to break, thus slowing down enzymatic reactions, primarily those mediated by CYP450 enzymes, where C-H bond cleavage is the rate-determining step.[2][3] This has a direct, predictable impact on the pharmacokinetic profile. By reducing the rate of first-pass metabolism, deuteration can increase oral bioavailability. By slowing systemic clearance, it extends the plasma half-life, allowing for lower or less frequent doses to maintain therapeutic concentrations. This not only improves convenience but can also reduce off-target effects associated with high peak concentrations (Cmax).

Caption: The causal chain from deuteration to clinical benefit.

Solubility and Formulation Considerations

While the KIE is the primary driver, subtle changes in physical properties are also critical. As noted, deuteration can sometimes increase aqueous solubility.[1] For poorly soluble compounds—a common challenge in drug development—even a modest improvement can be the difference between a viable drug candidate and a failed one. Increased solubility can enhance dissolution in the gastrointestinal tract, leading to better absorption and bioavailability, independent of metabolic effects. This property must be characterized early, as it directly informs formulation strategy, including decisions on excipients, salt forms, and delivery technologies.

Conclusion

Deuterated 4-hydroxydiphenyl is more than just an isotopically labeled version of its parent compound; it is a distinct chemical entity with a unique set of physical characteristics. While its gross properties like appearance and pKa remain largely unchanged, critical parameters including molecular weight, spectroscopic signatures, and potentially melting point and solubility are altered. These changes are not mere curiosities but are the very features that must be precisely measured and understood. For the drug development professional, a thorough characterization of these physical properties provides the foundation for rational drug design, enabling the strategic application of the Kinetic Isotope Effect to create safer, more effective, and more convenient medicines.

References

-

The kinetic isotope effect in the search for deuterated drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/20697607/][2][4]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4517983/][3]

- The kinetic isotope effect in the search for deuterated drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqsddIsWpXeUdX3ZP_XultNieSjIkrWbjw86mmUVUlYflC5qesBSExC9NwR6yT2xDgf1yphoUdczPviS__iZsotKVWC6KvNrsjqr28W-nqa_EIXT59ckxysL88lzbbB-EMROIgcnS2xGOEzLodPxVFUOVdxxet0i3OlWv9bHBI7w==]

-

Deuterated drug - Wikipedia. [URL: https://en.wikipedia.org/wiki/Deuterated_drug][5]

- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Deuterium-Isotope-Effects-on-Drug-Pharmacokinetics-Sharma-Strelevitz/4a16174a7541f92e7421160358826d7c80525d88]

- Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. - ResearchGate. [URL: https://www.researchgate.net/figure/Influence-of-deuterated-solvent-on-the-1-H-NMR-spectra-of-compounds-A-D_fig3_265383562]

-

Applications of Deuterated Compounds in Pharmaceutical Research and Development - Benchchem. [URL: https://www.benchchem.com/application-notes/15][6]

- Application of deuterated compounds for investigations of percutaneous absorption of chemical substances - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10902538/]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [URL: https://www.epfl.ch/labs/lcmo/wp-content/uploads/2020/02/NMR_impurities.pdf][14]

- Figure S5. 1H NMR spectrum for deuterated 4a and 4b D4a D4b - ResearchGate. [URL: https://www.researchgate.

-

4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxybiphenyl][8]

-

Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381622/][1]

-

NMR Deuterated Solvent Properties Reference Chart - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/nmr/nmr-deuterated-solvent-properties][11]

- Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. [URL: https://macmillan.princeton.edu/wp-content/uploads/2019/02/Deuterium-Labeled-Compounds.pdf]

- Deuterated - Quality O-Bromoaniline Chemicals and Solar Glycol Trader in Mumbai. [URL: https://www.exportersindia.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417]

-

Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/325026909_Solubility_Measurement_and_Modeling_of_44'-Dihydroxydiphenyl_Sulfone_in_Nine_Organic_Solvents_from_T_27815_to_31315_K_and_Thermodynamic_Property_of_Dissolution][10]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/blog/the-role-of-deuterated-compounds-in-pharmaceutical-rd-and-testing/][7]

- Utility of the deuterated compounds described in this study for the... - ResearchGate. [URL: https://www.researchgate.net/figure/Utility-of-the-deuterated-compounds-described-in-this-study-for-the-synthesis-of-organic_fig3_265215647]